6-[(2-fluorobenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
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Overview
Description
6-[(2-fluorobenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a compound belonging to the class of penicillanic acids. This compound is structurally related to penicillin and is characterized by the presence of a β-lactam ring, which is crucial for its biological activity. The compound has significant applications in the field of antibiotics, particularly in combating bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-fluorobenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of benzylpenicillin silyl ester.
Cleavage of Amide Bond: The benzylpenicillin silyl ester undergoes cleavage of the amide bond to yield the desired compound.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation processes using Penicillium mold. The fermentation brew is processed to isolate the core structure, which is then chemically modified to produce the final compound .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: Reduction reactions can occur at the carbonyl group, leading to the formation of secondary alcohols.
Substitution: The compound can participate in substitution reactions, especially at the β-lactam ring, which is reactive towards nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as β-lactam derivatives and secondary alcohols .
Scientific Research Applications
6-[(2-fluorobenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other β-lactam antibiotics.
Biology: Studied for its interactions with bacterial enzymes and its role in inhibiting cell wall synthesis.
Medicine: Explored for its potential as an antibiotic to treat bacterial infections, particularly those caused by Gram-positive bacteria.
Industry: Utilized in the development of new antibiotics and in the study of antibiotic resistance mechanisms
Mechanism of Action
The compound exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to and inhibits the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Ampicillin: Another β-lactam antibiotic with a similar core structure but different side chains.
Methicillin: A β-lactam antibiotic resistant to penicillinase but susceptible to other β-lactamases.
Flucloxacillin: A β-lactam antibiotic with a similar mechanism of action but different pharmacokinetic properties
Uniqueness
6-[(2-fluorobenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific substitution at the 2-fluorobenzoyl position, which imparts distinct pharmacological properties and enhances its efficacy against certain bacterial strains .
Properties
Molecular Formula |
C15H15FN2O4S |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
6-[(2-fluorobenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C15H15FN2O4S/c1-15(2)10(14(21)22)18-12(20)9(13(18)23-15)17-11(19)7-5-3-4-6-8(7)16/h3-6,9-10,13H,1-2H3,(H,17,19)(H,21,22) |
InChI Key |
KMEXQIYEMOCEMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3=CC=CC=C3F)C(=O)O)C |
Origin of Product |
United States |
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